molecular formula C8H11NO B15254587 1-Amino-1-cyclopropylpent-4-yn-2-one

1-Amino-1-cyclopropylpent-4-yn-2-one

Cat. No.: B15254587
M. Wt: 137.18 g/mol
InChI Key: CSBJQDGCIPJBSK-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylpent-4-yn-2-one is an organic compound with the molecular formula C8H11NO It is characterized by the presence of an amino group attached to a cyclopropyl ring and a pent-4-yn-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of cyclopropylamine as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired compound .

Industrial Production Methods: Industrial production of 1-Amino-1-cyclopropylpent-4-yn-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclopropylpent-4-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-cyclopropylpent-4-yn-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylpent-4-yn-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and pent-4-yn-2-one moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Aminocyclopropanecarboxylic acid
  • 1-Amino-4-cyclopentylpiperazine
  • Cyclopropylamine

Uniqueness: 1-Amino-1-cyclopropylpent-4-yn-2-one is unique due to its combination of an amino group with a cyclopropyl ring and a pent-4-yn-2-one structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-amino-1-cyclopropylpent-4-yn-2-one

InChI

InChI=1S/C8H11NO/c1-2-3-7(10)8(9)6-4-5-6/h1,6,8H,3-5,9H2

InChI Key

CSBJQDGCIPJBSK-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C(C1CC1)N

Origin of Product

United States

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